4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid is an organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. Other methods include the reaction with aromatic or aliphatic aldehydes, or cyanogen bromide in acetonitrile solution . The reaction conditions often involve the use of oxidizing agents or metal triflates like scandium triflate or ytterbium triflate .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar condensation reactions. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product. Common industrial methods include the use of high-pressure reactors and continuous flow systems to optimize reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while reduction could produce benzimidazole-2-ylmethanol .
Scientific Research Applications
4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. It is known to bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties. This interaction disrupts the normal function of DNA, leading to cytotoxic effects in certain cell lines . Additionally, it may inhibit tubulin polymerization, affecting cell division and leading to the loss of cytoplasmic microtubules .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: An antiparasitic drug that also inhibits tubulin polymerization.
Carbendazim: A fungicide with similar DNA-binding properties.
Uniqueness
4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid is unique due to its specific structural features and the combination of functional groups that confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
110208-17-8 |
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Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4-(3H-benzimidazol-5-ylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11N3O3/c15-10(3-4-11(16)17)14-7-1-2-8-9(5-7)13-6-12-8/h1-2,5-6H,3-4H2,(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
QYIKCSCISUTGTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCC(=O)O)NC=N2 |
Origin of Product |
United States |
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